molecular formula C6H8ClNO3 B2773330 Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 321371-33-9

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B2773330
CAS No.: 321371-33-9
M. Wt: 177.58
InChI Key: DHPURWFSZKRPEP-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both ester and chloromethyl functional groups makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-halo ester with an amine to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be employed to modify the oxazole ring or the ester group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxazole ring and functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(bromomethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
  • Methyl 2-(iodomethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
  • Methyl 2-(hydroxymethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Uniqueness

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to its bromo, iodo, or hydroxymethyl analogs. The chloromethyl group allows for specific nucleophilic substitution reactions that may not be as efficient with other halogens or functional groups.

Properties

IUPAC Name

methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPURWFSZKRPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321371-33-9
Record name 2-Chloromethyl-2-oxazoline-4-carboxylic acid methyl ester
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